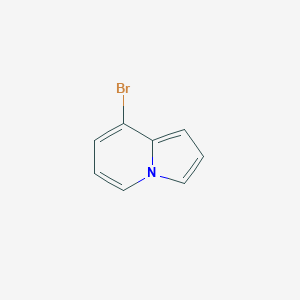

8-Bromo-indolizine

CAS No.:

Cat. No.: VC13514262

Molecular Formula: C8H6BrN

Molecular Weight: 196.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BrN |

|---|---|

| Molecular Weight | 196.04 g/mol |

| IUPAC Name | 8-bromoindolizine |

| Standard InChI | InChI=1S/C8H6BrN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H |

| Standard InChI Key | HUNXADWIXNMRBI-UHFFFAOYSA-N |

| SMILES | C1=CN2C=CC=C(C2=C1)Br |

| Canonical SMILES | C1=CN2C=CC=C(C2=C1)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

8-Bromo-indolizine consists of an indolizine core—a bicyclic system fusing a pyrrole ring (five-membered) and a pyridine ring (six-membered)—substituted with a bromine atom at the 8th position (Figure 1). The planar structure and electron-rich aromatic system enable diverse chemical modifications. Key identifiers include:

Table 1: Fundamental Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.04 g/mol |

| CAS Registry Number | 1538937-99-3 |

| Purity (Commercial) | ≥95% |

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation:

-

NMR: Peaks at δ 7.38–9.59 ppm correspond to aromatic protons, with splitting patterns reflecting the bromine-induced deshielding .

-

NMR: Signals between 110–140 ppm confirm sp² hybridized carbons, while the bromine-bearing carbon appears downfield (~125 ppm) .

-

MS (ESI+): A molecular ion peak at m/z 197.0 ([M+H]) aligns with the molecular weight .

Synthesis and Manufacturing

Synthetic Routes

8-Bromo-indolizine is synthesized via cyclization and bromination strategies:

Cyclization of Pyridinium Salts

A common method involves the base-mediated cyclization of pyridinium salts with propiolate esters. For example, reacting 2-bromo--propylacetamide with ethyl propiolate in acetonitrile yields 8-bromo-indolizine derivatives (48% yield) .

Direct Bromination

Electrophilic bromination of indolizine using bromine or -bromosuccinimide (NBS) under controlled conditions introduces bromine selectively at the 8th position. This method achieves moderate yields (55–65%) but requires precise temperature control to avoid polybromination.

Table 2: Comparative Synthesis Methods

| Method | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Cyclization | Ethyl propiolate, KCO | 48 | RT, CHCN |

| Direct Bromination | NBS, AIBN | 62 | 80°C, CCl |

Industrial-Scale Production

Continuous flow reactors enhance efficiency and purity in large-scale synthesis. Optimized parameters include:

-

Residence time: 10–15 minutes

-

Temperature: 70–80°C

-

Catalyst: Triethylamine (0.1 equiv)

Physicochemical Properties

Thermal Stability

8-Bromo-indolizine exhibits moderate thermal stability, with a decomposition temperature of ~220°C. Differential scanning calorimetry (DSC) reveals no phase transitions below 150°C, making it suitable for high-temperature reactions .

Solubility Profile

The compound is sparingly soluble in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in dichloromethane (DCM) and tetrahydrofuran (THF) (>50 mg/mL) .

Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Methanol | 2.5 |

| DCM | 55 |

| THF | 62 |

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich indolizine ring facilitates electrophilic attacks. Bromine at the 8th position directs incoming electrophiles to the 1st and 3rd positions, enabling regioselective functionalization .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids introduce aryl groups at the 1st position. For example, reacting 8-bromo-indolizine with phenylboronic acid yields 8-bromo-1-phenylindolizine (75% yield) .

Oxidation and Reduction

-

Oxidation: Treatment with in acidic conditions cleaves the pyrrole ring, forming brominated pyridine derivatives.

-

Reduction: Catalytic hydrogenation (H, Pd/C) saturates the pyridine ring, generating 8-bromoindolizidine .

Applications in Pharmaceutical and Material Science

Drug Discovery

8-Bromo-indolizine scaffolds are pivotal in synthesizing antiangiogenic agents. For instance, biotin-tagged derivatives (e.g., COB223) selectively bind RNA-binding proteins, revealing novel therapeutic targets .

Fluorescent Probes

Derivatives with electron-donating groups (e.g., -NH) exhibit intramolecular charge transfer (ICT), enabling applications as solvatochromic fluorophores. SF44, a dansyl-indolizine hybrid, shows λ shifts from 450 nm (hexane) to 550 nm (DMSO) .

Table 4: Key Bioactive Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume